![molecular formula C12H12BrNO3 B1414019 Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate CAS No. 1805019-51-5](/img/structure/B1414019.png)
Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate
Overview
Description
Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate (EBCMPA) is an organic compound belonging to the class of compounds known as phenylacetates. It is a colorless liquid with a boiling point of 105°C and a melting point of -2°C. EBCMPA has a wide range of applications in the pharmaceutical, cosmetic, and food industries. It has been used as a flavoring agent, preservative, and as an ingredient in the synthesis of various drugs.
Mechanism of Action
Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate has been found to interact with several biological targets. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to bind to certain receptors, such as the serotonin 5-HT2A receptor. In addition, this compound has been found to inhibit the activity of certain proteins, such as the enzyme glutathione S-transferase.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and to inhibit the growth of certain bacteria. It has also been found to have antioxidant properties and to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been found to bind to certain receptors, such as the serotonin 5-HT2A receptor.
Advantages and Limitations for Lab Experiments
Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized from commercially available reagents. In addition, it is relatively stable and has a low boiling point, making it easy to handle. However, this compound is a relatively strong acid and is corrosive, so it must be handled with care.
Future Directions
There are several potential future directions for research on Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate. These include further research into its mechanism of action, its potential applications in the pharmaceutical and cosmetic industries, and its potential as an antioxidant and anti-inflammatory agent. In addition, further research into its potential as an antibacterial agent and its ability to bind to certain receptors, such as the serotonin 5-HT2A receptor, could be beneficial. Finally, further research into its potential as a flavoring agent and preservative could lead to new applications in the food industry.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-methoxyphenylacetate has been studied extensively in scientific research due to its potential applications in the pharmaceutical, cosmetic, and food industries. It has been used as a preservative, a flavoring agent, and as an ingredient in the synthesis of various drugs. It has also been used in the synthesis of several drugs, including anti-cancer agents, anti-inflammatory agents, and antifungal agents. In addition, this compound has been studied for its potential as an antioxidant and for its ability to inhibit the growth of certain bacteria.
properties
IUPAC Name |
ethyl 2-(2-bromo-5-cyano-3-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-9-4-8(7-14)5-10(16-2)12(9)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBNXMDUQSITFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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